molecular formula C5H5ClN2O B176341 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 117007-77-9

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B176341
M. Wt: 144.56 g/mol
InChI Key: BRTDPKPJDXNQEX-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5ClN2O . It is a versatile intermediate in the synthesis of various pyrazole derivatives .


Synthesis Analysis

The synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives often involves reactions under Vilsmeier-Haack conditions . For instance, it can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . Other synthesis methods involve one-pot base-catalyzed cyclocondensation reactions .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is characterized by a pyrazole ring system . The molecules are situated on mirror planes, and the crystal packing exhibits weak intermolecular C—H⋯O interactions and short Cl⋯N contacts .


Chemical Reactions Analysis

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions. For instance, it can react with different reagents such as aromatic ketones and hippuric acid . It can also participate in Knoevenagel condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde include a molecular weight of 144.56 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Crystal Structure

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate in chemical syntheses. It has been used in the synthesis of new pyrazole derivatives, with its crystal structure determined via X-ray diffraction, revealing specific molecular orientations and interactions (Xu & Shi, 2011).

Formation of Complex Compounds

This compound participates in reactions forming structurally complex molecules. For instance, it reacts with phenylhydrazine to form compounds with nearly coplanar non-H atoms, linking into hydrogen-bonded chains and forming sheets through π-π stacking interactions (Trilleras et al., 2014).

Reactivity with Cyclohexylamine

In reactions with cyclohexylamine, 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde produces different products based on the aryl substituent. This showcases the compound's role in creating a variety of chemical structures, each with specific molecular interactions and hydrogen bonding patterns (Orrego Hernandez et al., 2015).

Role in Microwave-Assisted Synthesis

This compound is key in microwave-assisted syntheses, forming new derivatives with significant charge delocalization and varied molecular conformations. Its reactivity under different conditions highlights its importance in advanced synthetic chemistry (Cuartas et al., 2017).

Facilitating Chemoselective Synthesis

It is instrumental in chemoselective synthesis, aiding in the creation of alkylamino-pyrazole-4-carbaldehydes with high yields and efficiency. Its role in facilitating nucleophilic substitution and catalysis underscores its utility in organic synthesis (Orrego-Hernández et al., 2015).

Use in Sonogashira-Type Reactions

This compound is a precursor in Sonogashira-type cross-coupling reactions, leading to the formation of diverse pyrazole derivatives. Its versatility in reaction pathways demonstrates its significant role in the synthesis of complex organic compounds (Vilkauskaitė et al., 2011).

Applications in Ultrasound-Assisted Synthesis

Its utility extends to ultrasound-assisted synthesis, where it helps in creating dihydropyrazole derivatives. This method offers advantages like simple work-up procedures and shorter reaction times, showcasing the compound's adaptability to innovative synthesis techniques (Trilleras et al., 2013).

Involvement in Baylis–Hillman Reaction

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde also participates in the Baylis–Hillman reaction, demonstrating its reactivity with activated alkenes. This underscores its potential in creating a variety of chemically significant compounds (Zhong et al., 2010).

Role in Corrosion Protection Studies

Interestingly, this compound has been studied for its corrosion protection properties for mild steel in aggressive environments. Its efficacy as a corrosion inhibitor highlights its potential in industrial applications (Thomas et al., 2020).

Safety And Hazards

The safety information for 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde indicates that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde could involve its use in the synthesis of new pyrazole derivatives with potential antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, and other biological activities . It could also be used in the eco-friendly synthesis of pyrazole-1-carbothioamides with potential activity against Covid-19 main protease (MPRO) .

properties

IUPAC Name

5-chloro-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTDPKPJDXNQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569019
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

117007-77-9
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

N,N-Dimethyl formamide (2980 mg, 40.8 mmol) was added to 1-methyl-1H-pyrazol-5-ol (1000 mg, 10.19 mmol). Phosphorus oxychloride (7.46 ml, 81.5 mmol) was then added dropwise over 10 minutes. The reaction was then heated to 80° C. for 6 hours. The reaction was concentrated in vacuo and crude material neutralised with saturated aqueous NaHCO3 solution. The product was then extracted with ethyl acetate (2×25 ml), the combined organics were washed with brine (20 ml) dried over Na2SO4, filtered and concentrated in vacuo to give the title product as a brown oil which formed a crystalline solid upon standing (1130 mg, 77% yield). 1H NMR (400 MHz, CD3OD) 3.84-3.87 (3H s) 7.95-7.97 (1H d) 9.76-9.78 (1H d).
Quantity
2980 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
7.46 mL
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AV Popov, VA Kobelevskaya, LI Larina… - Organic …, 2019 - arkat-usa.org
Synthesis of 1, 3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes was achieved by formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. …
Number of citations: 7 www.arkat-usa.org
WT Jorgensen, DW Gulliver, EL Werry, T Reekie… - European Journal of …, 2016 - Elsevier
A previously identified, non-peptidic oxytocin (OT) receptor agonist WAY-267,464 (1) and nine novel derivatives (3, 4a-7a, 4b-7b) were synthesised and evaluated in vitro with the aim of …
Number of citations: 15 www.sciencedirect.com

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